molecular formula C19H17Cl2N7O2S B4653545 N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B4653545
M. Wt: 478.4 g/mol
InChI Key: ZSSUNDORCBVQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of pyrazole, oxadiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 2,4-Dichlorobenzyl Group: The pyrazole ring is then alkylated with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized separately by reacting a hydrazide with carbon disulfide and an alkylating agent.

    Coupling of the Pyrazole and Oxadiazole Rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: It is explored for its potential use in the development of advanced materials such as polymers and nanomaterials.

    Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation, or the apoptotic pathways in cancer cells.

Comparison with Similar Compounds

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:

  • N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
  • N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE

These compounds share similar structural features but differ in the substitution patterns on the benzyl and pyrazole rings, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-2-[[5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N7O2S/c1-12-4-6-28(25-12)10-18-23-24-19(30-18)31-11-17(29)22-16-5-7-27(26-16)9-13-2-3-14(20)8-15(13)21/h2-8H,9-11H2,1H3,(H,22,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSUNDORCBVQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE

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